Propanenitrile, 3,3'-phosphinylidenebis-

Description

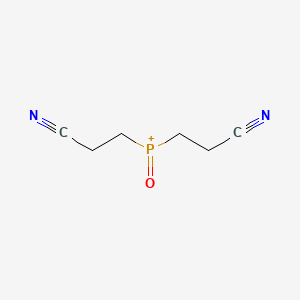

Propanenitrile, 3,3'-phosphinylidenebis- (systematic IUPAC name inferred as bis(3-cyano-propyl)phosphine) is an organophosphorus compound characterized by two propanenitrile moieties linked via a phosphinylidene (PH=) group.

Properties

CAS No. |

5964-09-0 |

|---|---|

Molecular Formula |

C6H8N2OP+ |

Molecular Weight |

155.11 g/mol |

IUPAC Name |

bis(2-cyanoethyl)-oxophosphanium |

InChI |

InChI=1S/C6H8N2OP/c7-3-1-5-10(9)6-2-4-8/h1-2,5-6H2/q+1 |

InChI Key |

DSIQDXZNQNRKSD-UHFFFAOYSA-N |

Canonical SMILES |

C(C[P+](=O)CCC#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between Propanenitrile, 3,3'-phosphinylidenebis- and two analogs identified in the literature:

Reactivity and Stability

- Phosphinylidene vs. Methylene Linkage: The phosphinylidene group in the target compound introduces a polarizable P–H bond, which may enhance reactivity in nucleophilic substitutions or metal coordination compared to the inert methylene bridge in 3,3´-[methylenebis(phenylenenitrilo)]bis.

- Imino vs.

Pharmacological Relevance

- The methylene-linked analog has been explored in drug development (e.g., Sarciron derivatives) due to aromatic nitrile groups enabling hydrogen bonding and target specificity .

- The target compound’s phosphorus center could mimic phosphate groups in bioactive molecules, though its toxicity profile remains unstudied.

Material Science Potential

- The phosphinylidene group’s Lewis acidity may facilitate catalytic cycles or serve as a ligand in transition-metal complexes, distinguishing it from the inert methylene-linked compound .

Limitations and Data Gaps

- Experimental Data : Critical parameters (e.g., solubility, melting point) for Propanenitrile, 3,3'-phosphinylidenebis- are unavailable, requiring extrapolation from analogs.

- Commercial Availability: Neither the target compound nor the heptylphenyl-imino analog are listed by major suppliers, indicating niche research status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.